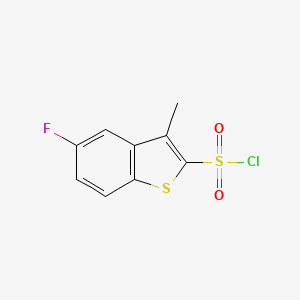
5-氟异酞腈
描述
5-Fluoroisophthalonitrile is a chemical compound with the molecular formula C8H3FN2 . It is also known as 5-fluorobenzene-1,3-dicarbonitrile . It is used as a research chemical .
Molecular Structure Analysis
The molecular weight of 5-Fluoroisophthalonitrile is 146.12 . The molecular structure includes a fluorine atom, which contributes to its unique properties .Chemical Reactions Analysis
5-Fluoroisophthalonitrile has been used in photoredox-mediated processes . It has been involved in intramolecular cyclizations and various types of bond formations .Physical And Chemical Properties Analysis
5-Fluoroisophthalonitrile is a white crystal . It has a melting point of 109-111 °C . It is also reported to have a molecular weight of 146.12 .科学研究应用
Basic Properties
5-Fluoroisophthalonitrile is a chemical compound with the CAS Number: 453565-55-4 . It has a molecular weight of 146.12 and its IUPAC name is 5-fluoroisophthalonitrile .
Use in Organic Synthesis
5-Fluoroisophthalonitrile is used in organic synthesis . It is often used as a building block in the synthesis of more complex organic compounds .
Use as a Photosensitizer
5-Fluoroisophthalonitrile, specifically a derivative known as 3DPAFIPN [2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile], is used as a photosensitizer . It exhibits thermally activated delayed fluorescence (TADF) and induces single-electron transfer (SET) in response to visible light .
Use in Photoredox Methods
The extended singlet excited states arising from TADF and the simplicity with which their redox potentials may be altered make the isophthalonitrile family of chromophores, including 5-Fluoroisophthalonitrile, an attractive option for organic photocatalyst applications .
Use in the Synthesis of 3,4-Dihydropyrimidin-2-(1H)-one/thione Derivatives
5-Fluoroisophthalonitrile is used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives . This is achieved through the Biginelli reaction between β-ketoesters, arylaldehydes, and urea/thiourea .
Use in Gram-Scale Photosynthesis
5-Fluoroisophthalonitrile is used in gram-scale photosynthesis . The 3DPAFIPN photocatalyst induces single-electron transfer (SET) in response to visible light, offering a straightforward, eco-friendly, and highly efficient process .
安全和危害
属性
IUPAC Name |
5-fluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOYGTWYIUJJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382437 | |
| Record name | 5-Fluoroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroisophthalonitrile | |
CAS RN |
453565-55-4 | |
| Record name | 5-Fluoroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroisophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-fluoroisophthalonitrile derivatives interesting for photocatalysis?
A: 5-fluoroisophthalonitrile derivatives, specifically when functionalized with electron-donating groups like diphenylamine, exhibit thermally activated delayed fluorescence (TADF). This property arises from a small energy gap between their singlet and triplet excited states, allowing for efficient reverse intersystem crossing and prolonged excited state lifetimes. [, ] This characteristic makes them promising photocatalysts for organic reactions.
Q2: How stable are these TADF photocatalysts under irradiation?
A: Research indicates that the stability of TADF photocatalysts based on 5-fluoroisophthalonitrile, such as 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN), is dependent on the reaction conditions. In the absence of quenchers, 3DPAFIPN undergoes a photoinduced transformation upon irradiation with visible light, leading to the formation of a new species based on the carbazole-1,3-dicarbonitrile moiety. [] Interestingly, this photoproduct also exhibits TADF properties and demonstrates distinct reactivity, proving effective as a photocatalyst in cobalt-mediated allylation reactions where 3DPAFIPN itself was not successful. []
Q3: Can you elaborate on the applications of 5-fluoroisophthalonitrile-based TADF photocatalysts in organic synthesis?
A: These photocatalysts have shown promise in facilitating various organic transformations. For example, 3DPAFIPN has been successfully employed in the synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a Biginelli reaction. [] This reaction proceeds through a visible-light-induced electron transfer pathway, highlighting the potential of these photocatalysts in green and sustainable synthetic methodologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















